![molecular formula C16H26N2O4 B15210503 4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid CAS No. 57068-90-3](/img/structure/B15210503.png)
4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid is a synthetic organic compound with the molecular formula C16H26N2O4 and a molecular weight of 310.38 g/mol This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid typically involves the reaction of 4-methyloxazole with octanoyl chloride to form the intermediate 4-(N-(4-Methyloxazol-2-yl)octanamide). This intermediate is then reacted with butanoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid include:
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Known for its monoamine oxidase inhibition properties.
2-(Trifluoroacetyl)oxazoles: Widely used in medicinal chemistry for their bioisosteric properties.
Uniqueness
What sets 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid apart is its unique combination of an oxazole ring with an octanamido and butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
57068-90-3 |
|---|---|
Molekularformel |
C16H26N2O4 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
4-[(4-methyl-1,3-oxazol-2-yl)-octanoylamino]butanoic acid |
InChI |
InChI=1S/C16H26N2O4/c1-3-4-5-6-7-9-14(19)18(11-8-10-15(20)21)16-17-13(2)12-22-16/h12H,3-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
DQWSTIDSZQGOTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(CCCC(=O)O)C1=NC(=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


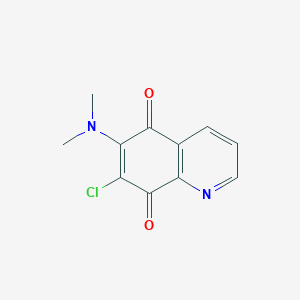
![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
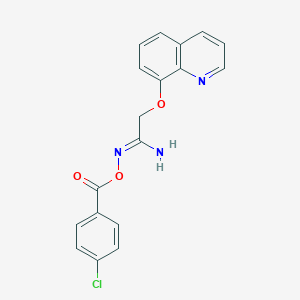
![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
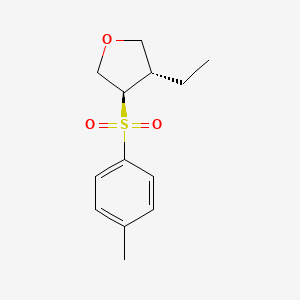
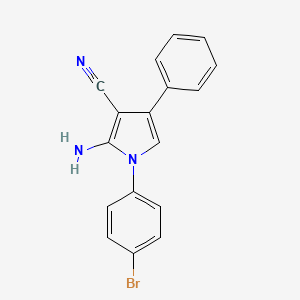
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
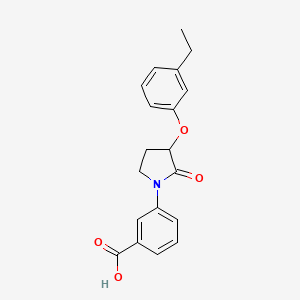
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
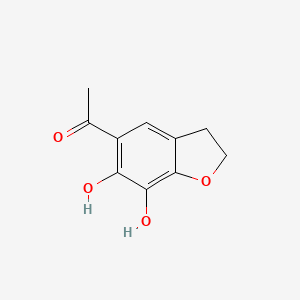
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
